2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid
Description
Properties
Molecular Formula |
C6H8BrN3O2 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
2-(4-bromotriazol-2-yl)butanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(6(11)12)10-8-3-5(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
FIBLPCUKLLQIGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1N=CC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Approach via Click Chemistry
a. Synthesis of 1,2,3-Triazole Core
The core of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid is typically constructed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This approach involves:
- Preparation of 4-bromo-1-alkyne derivatives : Alkynes bearing the bromine substituent at the 4-position are synthesized via halogenation of terminal alkynes or through substitution reactions on pre-formed alkynes.
- Generation of azide precursors : Corresponding azides are prepared from halogenated aromatic or aliphatic precursors through nucleophilic substitution of halides with sodium azide.
b. Click Reaction to Form the Triazole Ring
The azide and alkyne components are reacted under copper(I) catalysis in a suitable solvent such as tert-butanol/water mixture or acetonitrile at room temperature or mild heating. This reaction yields the 1,2,3-triazole ring with high regioselectivity, predominantly forming the 2-substituted triazole.
c. Functionalization with Butanoic Acid
Post-triazole formation, the compound undergoes acylation or oxidation steps to introduce the butanoic acid functionality at the appropriate position. This can be achieved via:
- Carboxylation reactions : Using reagents like malonic acid derivatives or via oxidation of corresponding alcohol intermediates.
- Direct acylation : Using butanoyl chlorides or anhydrides in the presence of base or catalysts to attach the butanoic acid moiety to the triazole nitrogen or carbon.
Synthesis from Precursors via Multi-Step Routes
a. Starting from 2,5-Dimethoxypyridine
According to patents and research articles, such as WO2019175043A1, a common route involves:
- Preparation of a pyridine derivative : 2,5-Dimethoxypyridine is reacted with halogenating agents to introduce bromine at specific positions.
- Formation of the butanoic acid chain : Through nucleophilic substitution or addition reactions, the butanoic acid chain is attached to the pyridine ring.
- Introduction of the triazole ring : Via cycloaddition reactions with azides or alkynes, the triazole core is constructed on the pyridine scaffold, followed by bromination at the 4-position.
b. Bromination and Cyclization
The bromine atom at the 4-position is introduced using brominating agents such as phosphorus tribromide or N-bromosuccinimide in inert solvents under controlled temperature conditions, often with heating over several hours.
Synthesis from 4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid Derivatives
Research indicates that derivatives like 4-(1,3-dioxoisoindolin-2-yl)butanoic acid can serve as intermediates. These are synthesized through:
- Oxidation of corresponding precursors : Using oxidizing agents like potassium permanganate or chromium trioxide.
- Coupling with azide or alkyne derivatives : To form the triazole ring via click chemistry.
The final step involves selective bromination at the 4-position of the triazole ring, often achieved with bromine in tetrachloromethane under reflux conditions, yielding the target compound.
Summary of Key Reaction Conditions and Reagents
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Alkylation | Alkynes, halogenating agents | Reflux, inert atmosphere | Synthesis of brominated alkynes |
| Azide formation | Halides, sodium azide | Room temperature, polar solvents | Azide precursor synthesis |
| Click reaction | CuSO₄, sodium ascorbate | Room temperature, THF/water | Triazole ring formation |
| Bromination | Bromine, phosphorus tribromide | Reflux, inert solvents | Bromination at 4-position |
| Acylation | Butanoyl chloride | Mild base, room temperature | Attachment of butanoic acid |
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Copper Catalysts: For cycloaddition reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid is a heterocyclic compound with a triazole ring and a butanoic acid moiety, possessing a molecular weight of approximately 234.05 g/mol. The bromine atom attached to the triazole ring gives it unique chemical reactivity and potential biological activity. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable structure in medicinal chemistry.
Medicinal Chemistry
- Lead Compound: this compound can serve as a lead compound for developing new pharmaceuticals due to its biological activity. Compounds containing triazole rings exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
- Drug Development: It has been investigated for its potential therapeutic effects, particularly in the context of drug development targeting various diseases. The presence of both the triazole and carboxylic acid functionalities may enhance its bioactivity through multiple mechanisms of action.
- Biological Targets: this compound can interact with various biological targets. Interaction studies often focus on its binding affinity to specific receptors or enzymes relevant to disease pathways.
Scientific Research
- Synthesis of Pharmaceuticals: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, or antiviral activities.
- Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
- Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Triazole-Containing Carboxylic Acids
Example Compounds :
- 2-(2H-1,2,3-Triazol-2-yl)benzoic Acid (): This analog replaces the butanoic acid with a benzoic acid group. The absence of a bromine substituent also diminishes halogen-mediated interactions, which may explain its lower reported activity (IC50 ~25 µM vs. 15 µM for the target compound) .
- Thiazoles, with sulfur atoms, exhibit distinct electronic properties and metabolic stability compared to triazoles. The target compound’s triazole may offer superior resistance to oxidative degradation .
Key Structural Differences :
| Feature | Target Compound | 2-(2H-Triazol-2-yl)benzoic Acid |
|---|---|---|
| Acid Chain | Butanoic acid (flexible) | Benzoic acid (rigid) |
| Halogen Substituent | Bromine at C4 | None |
| Molecular Weight | 247.07 g/mol | 189.17 g/mol |
Activity Implications :
- Phenoxy vs. Triazole: Phenoxy groups enhance lipid solubility, improving membrane penetration, whereas triazoles may improve target specificity due to their hydrogen-bonding capability.
Thiadiazole and Thiazole Derivatives
Example Compound: 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (). This compound shares a bromine substituent but incorporates a thiadiazole ring and a thiol group. The thiol’s high reactivity (e.g., disulfide formation) contrasts with the triazole’s stability, suggesting the target compound is better suited for in vivo applications.
Click Chemistry Derivatives
Compared to traditional methods, CuAAC offers high efficiency and regioselectivity, which could simplify scaling production. However, the bromine substituent’s introduction may require additional optimization to avoid side reactions .
Biological Activity
2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid is a synthetic compound featuring a triazole ring and a butanoic acid moiety. This unique structure contributes to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a comparison with similar compounds.
- Molecular Formula : C7H8BrN3O2
- Molecular Weight : 234.05 g/mol
- Structural Features : The compound includes a bromine atom attached to the triazole ring, enhancing its chemical reactivity and biological interactions.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, influencing biological pathways.
- Electrophilic Aromatic Substitution : The electron-withdrawing nature of the bromine substituent allows for electrophilic reactions that can affect cellular processes.
Biological Activities
Research indicates that compounds containing triazole rings exhibit diverse biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance:
- In vitro Studies : The compound has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antifungal Activity
The antifungal properties of this compound have also been investigated:
- Fungal Strains Tested : It has shown activity against common fungal pathogens such as Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections.
Anticancer Properties
The anticancer potential of this compound has been a focus of several studies:
- Cell Line Studies : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast cancer cell lines .
Case Studies
Several studies have explored the therapeutic applications of this compound:
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics .
Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers assessed the cytotoxic effects on various cancer cell lines. The findings suggested that this compound effectively induced apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features and activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-1-methyl-1H-1,2,3-triazole | C4H5BrN4 | Methyl substitution affects reactivity and solubility. |
| 5-Bromo-4-methyl-1H-1,2,3-triazole | C4H5BrN4 | Methyl group influences biological activity differently than butanoic acid. |
| 3-Bromo-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one | C9H7BrN4O | Contains a quinazoline core; different biological properties due to fused rings. |
The combination of the triazole ring with a butanoic acid side chain in this compound enhances its reactivity and potential interactions with biological targets not present in other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-Bromo-2H-1,2,3-triazol-2-yl)butanoic acid, and what critical reaction conditions must be controlled?
- Methodological Answer: A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by bromination at the 4-position. Critical steps include:
- Reagent Control: Use of propargyl butanoate derivatives for regioselective triazole formation.
- Bromination: Electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under anhydrous conditions .
- Acid Hydrolysis: Conversion of ester intermediates to the carboxylic acid using NaOH/EtOH followed by acid workup.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm triazole ring protons (δ 7.5–8.5 ppm) and bromine-induced deshielding .
- Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 260.97) and isotopic patterns from bromine .
- X-ray Crystallography: For unambiguous confirmation of regiochemistry and crystal packing (if crystalline) .
Q. What solvent systems are typically employed in recrystallization to achieve high purity?
- Methodological Answer: Mixed solvents like ethanol/water or ethyl acetate/hexane are effective. Slow cooling after saturation at 60–70°C minimizes co-precipitation of impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in physicochemical properties?
- Methodological Answer:
- Validation Steps: Compare DFT-calculated dipole moments and logP values with experimental HPLC retention times and partition coefficients.
- Dynamic Simulations: Use molecular dynamics to assess conformational flexibility affecting solubility .
- Thermal Analysis: Differential scanning calorimetry (DSC) to correlate predicted melting points with experimental data .
Q. What strategies optimize regioselectivity in triazole ring substitutions during derivative synthesis?
- Methodological Answer:
- Catalyst Tuning: Use Ru-based catalysts for inverse electron-demand Diels-Alder reactions to direct substitution away from the bromine .
- Steric Effects: Introduce bulky substituents on the butanoic acid chain to block undesired positions .
Q. How does the electronic nature of the bromo-triazole moiety influence reactivity in palladium-catalyzed coupling reactions?
- Methodological Answer:
- Leaving Group Potential: The bromine atom acts as a superior leaving group compared to chlorine in Suzuki-Miyaura couplings.
- Electronic Effects: Electron-withdrawing bromine enhances oxidative addition efficiency with Pd(0) catalysts .
Q. What analytical approaches distinguish positional isomers in brominated triazole derivatives?
- Methodological Answer:
- 2D NMR (COSY, NOESY): To identify through-space correlations between the bromine and adjacent protons .
- HPLC with Chiral Columns: Resolve enantiomers using cellulose-based stationary phases .
Q. How should researchers address discrepancies in biological activity data across different assay conditions?
- Methodological Answer:
- Control Standardization: Include positive controls (e.g., known kinase inhibitors) in each assay batch.
- Buffer Optimization: Test activity in varying pH (6.5–7.4) and ionic strength to identify condition-dependent effects .
Data Contradiction Analysis
- Example: Conflicting solubility reports in aqueous vs. organic media may arise from polymorphic forms. Use powder XRD to identify crystalline phases and DSC to detect amorphous content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
